2,2'-Azanediylbis(2-methylpropan-1-ol)
Overview
Description
2,2’-Azanediylbis(2-methylpropan-1-ol) is an organic compound with the molecular formula C8H19NO2 and a molecular weight of 161.24 g/mol . It belongs to the class of amines and is characterized by the presence of two hydroxyl groups and an amine group attached to a branched carbon chain . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Azanediylbis(2-methylpropan-1-ol) typically involves the reaction of 2-methylpropan-1-ol with an amine source under controlled conditions . One common method is the reductive amination of 2-methylpropan-1-aldehyde with ammonia or a primary amine in the presence of a reducing agent such as sodium cyanoborohydride . The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of 2,2’-Azanediylbis(2-methylpropan-1-ol) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction . The product is then purified using techniques such as distillation or crystallization to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
2,2’-Azanediylbis(2-methylpropan-1-ol) undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Thionyl chloride in the presence of a base like pyridine at room temperature.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Alkyl halides or other substituted derivatives.
Scientific Research Applications
2,2’-Azanediylbis(2-methylpropan-1-ol) has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,2’-Azanediylbis(2-methylpropan-1-ol) involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various substitution and addition reactions . Its hydroxyl and amine groups allow it to form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and other biochemical processes .
Comparison with Similar Compounds
Similar Compounds
2,2’-Azanediylbis(propan-1-ol): Similar structure but with a different alkyl chain length.
2,2’-Azanediylbis(butan-1-ol): Another similar compound with a longer alkyl chain.
Uniqueness
2,2’-Azanediylbis(2-methylpropan-1-ol) is unique due to its branched carbon chain, which imparts different steric and electronic properties compared to its linear counterparts . This uniqueness makes it valuable in specific chemical reactions and applications where such properties are advantageous .
Properties
IUPAC Name |
2-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-methylpropan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-7(2,5-10)9-8(3,4)6-11/h9-11H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJIFGYXJOCIGNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10520820 | |
Record name | 2,2'-Azanediylbis(2-methylpropan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10520820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
44982-72-1 | |
Record name | 2,2'-Azanediylbis(2-methylpropan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10520820 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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